molecular formula C11H15NO3 B3101954 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid CAS No. 14056-08-7

3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid

Cat. No.: B3101954
CAS No.: 14056-08-7
M. Wt: 209.24 g/mol
InChI Key: OOGRVMLHHRFSLJ-UHFFFAOYSA-N
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Description

3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid is an organic compound that features a methoxyphenyl group attached to a propionic acid backbone through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reductive amination with methylamine to form 4-methoxybenzylamine.

    Final Product Formation: The 4-methoxybenzylamine is then reacted with acrylonitrile under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: 4-Hydroxybenzylamine derivatives.

    Reduction: 3-[(4-Methoxy-phenyl)-methyl-amino]-propanol.

    Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or inflammation pathways.

    Pathways Involved: The compound could modulate signaling pathways by binding to receptor sites or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but lacks the methylamino linkage.

    3-[(4-Hydroxy-phenyl)-methyl-amino]-propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-(4-methoxy-N-methylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(8-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGRVMLHHRFSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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